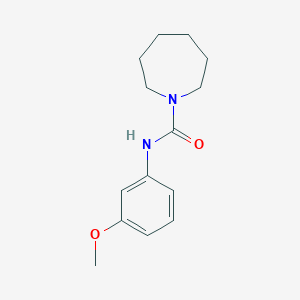
4-(4-Fluoro-benzoyl)-piperidine-1-carboxylic acid m-tolylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Fluoro-benzoyl)-piperidine-1-carboxylic acid m-tolylamide, also known as FMPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a piperidine derivative that has been synthesized through a series of chemical reactions. The aim of
作用機序
The mechanism of action of 4-(4-Fluoro-benzoyl)-piperidine-1-carboxylic acid m-tolylamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 4-(4-Fluoro-benzoyl)-piperidine-1-carboxylic acid m-tolylamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in the regulation of gene expression. By inhibiting the activity of HDACs, 4-(4-Fluoro-benzoyl)-piperidine-1-carboxylic acid m-tolylamide can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-(4-Fluoro-benzoyl)-piperidine-1-carboxylic acid m-tolylamide has been shown to exhibit potent antitumor activity in various types of cancer cells, including breast cancer, lung cancer, and colon cancer. In addition to its anticancer activity, 4-(4-Fluoro-benzoyl)-piperidine-1-carboxylic acid m-tolylamide has also been shown to exhibit anti-inflammatory and analgesic effects in animal models, making it a potential candidate for the development of novel anti-inflammatory drugs.
実験室実験の利点と制限
One of the major advantages of 4-(4-Fluoro-benzoyl)-piperidine-1-carboxylic acid m-tolylamide is its potent antitumor activity, which makes it a promising candidate for the development of novel anticancer drugs. However, one of the major limitations of 4-(4-Fluoro-benzoyl)-piperidine-1-carboxylic acid m-tolylamide is its limited solubility in water, which can make it difficult to administer in vivo. In addition, 4-(4-Fluoro-benzoyl)-piperidine-1-carboxylic acid m-tolylamide has not been extensively studied for its potential toxicity and side effects, which can limit its clinical application.
将来の方向性
There are several future directions for the study of 4-(4-Fluoro-benzoyl)-piperidine-1-carboxylic acid m-tolylamide. One of the major directions is to optimize the synthesis method of 4-(4-Fluoro-benzoyl)-piperidine-1-carboxylic acid m-tolylamide to improve its yield and solubility. Another direction is to study the potential toxicity and side effects of 4-(4-Fluoro-benzoyl)-piperidine-1-carboxylic acid m-tolylamide in animal models to determine its safety for clinical use. In addition, further studies are needed to elucidate the mechanism of action of 4-(4-Fluoro-benzoyl)-piperidine-1-carboxylic acid m-tolylamide and to identify its molecular targets in cancer cells. Finally, there is a need for further preclinical and clinical studies to evaluate the efficacy of 4-(4-Fluoro-benzoyl)-piperidine-1-carboxylic acid m-tolylamide as a potential anticancer drug.
Conclusion:
In conclusion, 4-(4-Fluoro-benzoyl)-piperidine-1-carboxylic acid m-tolylamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The synthesis of 4-(4-Fluoro-benzoyl)-piperidine-1-carboxylic acid m-tolylamide involves a series of chemical reactions, and it has been extensively studied for its potential applications in medicinal chemistry. 4-(4-Fluoro-benzoyl)-piperidine-1-carboxylic acid m-tolylamide has been shown to exhibit potent antitumor activity in various types of cancer cells and exhibits anti-inflammatory and analgesic effects in animal models. However, further studies are needed to optimize its synthesis method, determine its potential toxicity and side effects, elucidate its mechanism of action, and evaluate its efficacy as a potential anticancer drug.
合成法
The synthesis of 4-(4-Fluoro-benzoyl)-piperidine-1-carboxylic acid m-tolylamide involves a series of chemical reactions that start with the reaction of 4-fluorobenzoyl chloride with piperidine in the presence of a base. This reaction results in the formation of 4-(4-Fluoro-benzoyl)-piperidine. The next step involves the reaction of the piperidine derivative with m-toluidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form 4-(4-Fluoro-benzoyl)-piperidine-1-carboxylic acid m-tolylamide (4-(4-Fluoro-benzoyl)-piperidine-1-carboxylic acid m-tolylamide).
科学的研究の応用
4-(4-Fluoro-benzoyl)-piperidine-1-carboxylic acid m-tolylamide has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of 4-(4-Fluoro-benzoyl)-piperidine-1-carboxylic acid m-tolylamide is in the field of medicinal chemistry, where it has been studied as a potential drug candidate for the treatment of various diseases. 4-(4-Fluoro-benzoyl)-piperidine-1-carboxylic acid m-tolylamide has been shown to exhibit potent antitumor activity in vitro and in vivo, making it a promising candidate for the development of novel anticancer drugs.
特性
IUPAC Name |
4-(4-fluorobenzoyl)-N-(3-methylphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2/c1-14-3-2-4-18(13-14)22-20(25)23-11-9-16(10-12-23)19(24)15-5-7-17(21)8-6-15/h2-8,13,16H,9-12H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABJOISVBEVLEPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CCC(CC2)C(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[[2-[3-(4-Ethoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetyl]amino]benzoic acid](/img/structure/B7469713.png)


![5-Methyl-3-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]-5-(2-phenylethyl)imidazolidine-2,4-dione](/img/structure/B7469730.png)
![[4-(Furan-2-carbonyl)piperazin-1-yl]-(2-methylphenyl)methanone](/img/structure/B7469731.png)
![10-(Pyrrolidin-1-ylmethyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B7469735.png)
![5-bromo-N-cyclopropyl-3-methyl-1-benzo[b]furan-2-carboxamide](/img/structure/B7469738.png)

![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-cyclopentylpropanamide](/img/structure/B7469762.png)
![[6-chloro-1-(2-hydroxyethyl)benzimidazol-2-yl]methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B7469764.png)


![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7469775.png)
